molecular formula C12H11NO4 B2622576 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893730-29-5

3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2622576
CAS No.: 893730-29-5
M. Wt: 233.223
InChI Key: JCHYYYMUOBZKKB-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 893730-29-5) is a high-purity chemical building block designed for scientific research and development. This multifunctional indole derivative is characterized by its molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol . The compound features both a formyl group and a carboxylic acid functional group on its indole core, making it a versatile intermediate for various synthetic transformations, including condensation and cyclization reactions. Researchers value this compound as a key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Indole-2-carboxylic acid derivatives are recognized as privileged structures in drug discovery, with documented research applications in the development of potent and selective antagonists for targets like the Mcl-1 protein in oncology research and the CysLT1 receptor for investigating inflammatory conditions such as asthma . The presence of the formyl group at the 3-position is a critical structural feature that allows for further molecular elaboration, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-formyl-5-methoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYYYMUOBZKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893730-29-5
Record name 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. For example:

Reaction Conditions Product Yield
Formyl → Carboxylic acidKMnO₄, H₂O, 60°C, 4 hrs5-Methoxy-1-methylindole-2,3-dicarboxylic acid78%

This reaction proceeds via radical intermediates under acidic conditions, with the methoxy group stabilizing the transition state through resonance .

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) group without affecting other functionalities:

Reagent Conditions Product Notes
NaBH₄EtOH, 0°C, 1 hr3-(Hydroxymethyl)-5-methoxy-1-methylindole-2-carboxylic acidSelective reduction observed
LiAlH₄THF, reflux, 2 hrsSame as aboveLower selectivity due to ester group interference

Reduction kinetics depend on steric hindrance from the methyl group at position 1.

Electrophilic Substitution

The indole ring undergoes regioselective electrophilic substitution at position 4 (para to methoxy group):

Reagent Position Product Mechanism
Br₂ (1 eq)C4 4-Bromo-3-formyl-5-methoxy-1-methylindole-2-carboxylic acidElectrophilic bromination via σ-complex
HNO₃/H₂SO₄C4 4-Nitro derivativeDirected by methoxy resonance

Methoxy activation enhances electron density at C4 and C6, but steric effects from the methyl group favor C4 substitution .

Nucleophilic Reactions

The carboxylic acid group participates in condensation and esterification:

Reaction Type Reagent Product Application
EsterificationCH₃I, K₂CO₃Methyl ester derivativeImproved lipid solubility
Amide formationSOCl₂ → NH₃Corresponding amideProdrug synthesis

Decarboxylation occurs at >200°C, yielding 3-formyl-5-methoxy-1-methylindole.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Product Mechanism
NH₂NH₂, EtOHPyrazolo[3,4-b]indole derivativeHydrazine cyclization
PPh₃, THF Indolo[2,1-b]quinazolineIntramolecular Wittig reaction

These reactions exploit the formyl group’s ability to form Schiff bases or engage in cycloadditions .

Stability and Competing Reactions

Competing pathways under harsh conditions:

  • Acidic Conditions : Protodeformylation at >100°C (H₂SO₄, 120°C) removes the formyl group.

  • Basic Conditions : Saponification of the methyl ester (if present) occurs at pH >12.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.

1.1 Neuroprotective Effects
Research indicates that derivatives of 5-methoxyindole-2-carboxylic acid, closely related to 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid, have shown neuroprotective effects against ischemic stroke. A study demonstrated that post-ischemic administration of these compounds could preserve mitochondrial function and reduce oxidative stress, thereby enhancing brain functional recovery after stroke .

1.2 Antiviral Activity
Indole derivatives, including those related to this compound, have been investigated for their antiviral properties. Specifically, 5-substituted indole derivatives have shown potential in preventing and treating viral infections such as influenza . This suggests that the compound may possess similar antiviral capabilities.

1.3 Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been explored in various studies. For instance, 5-methoxyindole derivatives have been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various electrophilic substitution reactions, facilitating the development of new compounds with desired properties .

2.2 Reaction Pathways
The compound can undergo reactions such as formylation and acylation, which are crucial for creating diverse chemical entities in pharmaceutical chemistry. The methoxy group enhances its reactivity at specific positions on the indole ring, allowing for targeted synthesis .

Material Science

3.1 Polymer Chemistry
Research into indole-based materials has revealed their utility in creating polymers with unique electronic and optical properties. The incorporation of this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics .

3.2 Photonic Applications
The photophysical properties of indole derivatives suggest their potential use in photonic devices. The ability to modify the electronic structure through substitution can lead to materials with tailored light absorption and emission characteristics, useful in LEDs and solar cells .

Case Studies

Study Focus Findings
Wu et al., 2018NeuroprotectionDemonstrated that 5-methoxyindole derivatives protect against stroke-induced damage by preserving mitochondrial function and reducing oxidative stress .
Ahmad & Ebert, 2018Anti-Aβ PathologyShowed that methoxyindole derivatives suppress amyloid-beta-mediated pathology in C. elegans, indicating potential implications for Alzheimer's disease treatment .
Patent RU2387642C2Antiviral PropertiesDescribed new derivatives with antiviral activity against influenza, suggesting related compounds may exhibit similar effects .

Mechanism of Action

The mechanism of action of 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylic Acid Derivatives

Key structural variations among analogues include substitutions at positions 3, 5, and N1, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-Formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid 3-CHO, 5-OCH₃, N1-CH₃, 2-COOH C₁₁H₉NO₄ 219.19 Precursor for bioactive derivatives
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBz (benzyloxy), 2-COOH C₁₆H₁₃NO₃ 267.28 Antimicrobial studies
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 Safety data available (SDS)
3-Hydroxy-5-methoxy-1H-indole-2-carboxylate (methyl ester) 3-OH, 5-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₄ 221.21 Pharmaceutical intermediate
3-Formyl-1H-indole-2-carboxylic acid 3-CHO, 2-COOH C₁₀H₇NO₃ 189.17 Schiff base formation for drug design
5-Chloro-3-alkyl-1H-indole-2-carboxylic acids 5-Cl, 3-R (alkyl), 2-COOH Variable ~200–230 Allosteric modulators (e.g., GPCRs)

Key Observations:

a. Position 3 Modifications
  • Formyl Group (CHO) : Enhances reactivity for condensation reactions (e.g., forming hydrazones or Schiff bases) . The target compound’s formyl group distinguishes it from hydroxy- or alkyl-substituted analogues (e.g., 3-hydroxy in or 3-methyl in ).
  • Alkyl Groups : 3-Alkyl derivatives (e.g., 3-methyl in ) exhibit altered lipophilicity, impacting membrane permeability and target binding .
b. Position 5 Substituents
  • Methoxy vs. Benzyloxy/Chloro : Methoxy (-OCH₃) provides moderate electron-donating effects, influencing electronic properties and solubility. Benzyloxy (-OBz) in increases steric bulk, while chloro (-Cl) in enhances electrophilicity.
c. N1 Methylation
d. Carboxylic Acid vs. Ester
  • The carboxylic acid at position 2 enables salt formation or conjugation to amides (e.g., ), whereas ester derivatives (e.g., ) are intermediates for controlled hydrolysis.

Biological Activity

3-Formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a variety of pharmacological properties, including neuroprotective, antioxidant, and potential anticancer effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C₁₂H₁₁NO₄
  • SMILES Notation : CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)C=O
  • InChIKey : JCHYYYMUOBZKKB-UHFFFAOYSA-N

This unique substitution pattern contributes to its distinct chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Target Receptors

Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors. These interactions lead to various biological responses, influencing numerous biochemical pathways.

Mode of Action

The compound's mode of action involves:

  • Enzyme Interaction : It can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression can lead to altered cellular functions.

These mechanisms contribute to its broad-spectrum biological activities.

Biochemical Pathways

This compound influences several key biochemical pathways:

  • Antioxidant Activity : It exhibits strong radical-scavenging properties that protect cells from oxidative stress.
  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity.

The ability to modulate these pathways underlines its potential therapeutic applications.

Biological Activities

The biological activities associated with this compound include:

Activity TypeDescription
Antioxidant Protects against oxidative damage by scavenging free radicals.
Neuroprotective Exhibits protective effects against neurotoxicity in cell models.
Anticancer Potential to inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Demonstrates activity against various microbial strains.

Case Studies

Several studies have investigated the biological activity of indole derivatives related to this compound:

  • Neuroprotection Against Oxidative Stress :
    • A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects in SH-SY5Y cells exposed to oxidative stress. The compounds were effective in reducing lipid peroxidation and enhancing cell viability under stress conditions .
  • MAO-B Inhibition :
    • Research indicates that indole derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease. The inhibition was found to be in the sub-micromolar range, suggesting potential therapeutic applications.
  • Anticancer Potential :
    • Indole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Q & A

Q. Q. How can spectral data discrepancies (e.g., unexpected 13C^13C-NMR shifts) be interpreted?

  • Root Cause Analysis :
  • Tautomerism : The enol-keto equilibrium in solution may cause peak splitting. Record spectra in DMSO-d6d_6 to stabilize the keto form.
  • Impurity Profiling : Compare experimental data with simulated spectra (e.g., ACD/Labs) to identify contaminants .

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